benzylthiourea hydrochloride

Description

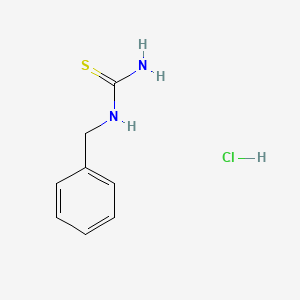

Benzylthiourea hydrochloride is a thiourea derivative characterized by a benzyl group (C₆H₅CH₂-) attached to a thiourea (-NH-CS-NH₂) backbone, with a hydrochloride counterion. It is synthesized via reactions involving imidoyl chlorides and benzylthiourea, as demonstrated in the thermodynamically controlled regioselective formation of intermediates that cyclize into heterocyclic products like benzotriazocine . Key structural features include a C=S group (evidenced by a ¹³C-NMR peak at 177.01 ppm) and an NCH₂ group (¹H-NMR singlet at 4.24 ppm) . The compound has shown relevance in medicinal chemistry, particularly as a substituent in Src kinase inhibitors, where its polar and flexible benzylthiourea moiety enhances inhibitory activity compared to ethylthiourea or acetamido groups .

Properties

IUPAC Name |

benzylthiourea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S.ClH/c9-8(11)10-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBRLWJURWATSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The alkaline-mediated route leverages benzylamine as the starting material, reacting with carbon disulfide in the presence of sodium hydroxide to form sodium N-benzyl dithiocarbamate. Subsequent esterification with propiolactone generates a dithiourethane intermediate, which undergoes ammonolysis to yield benzylthiourea. Protonation with hydrochloric acid finalizes the hydrochloride salt.

Key reaction steps :

-

Dithiocarbamate formation :

-

Esterification :

-

Ammonolysis and acidification :

Optimization of Reaction Conditions

The patent literature specifies refluxing benzylamine with carbon disulfide in aqueous sodium hydroxide (20% w/v) at 50–60°C for 1–2 hours, followed by dropwise addition of propiolactone. Ammonolysis proceeds at 100°C for 1 hour, with subsequent cooling and filtration isolating the crude product. Recrystallization from aqueous ethanol (1:3 v/v) achieves a purity of 98%, as confirmed by melting point analysis (160–161°C).

Table 1: Alkaline-mediated synthesis parameters

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Benzylamine (mol) | 0.5 | 85 | 98 |

| Carbon disulfide (mol) | 0.5 | - | - |

| NaOH concentration | 20% w/v | - | - |

| Propiolactone (mol) | 0.5 | - | - |

| Reaction temperature | 50–60°C (step 1); 100°C (step 3) | - | - |

Acid-Catalyzed Condensation of Benzyl Halides with Thiourea

One-Pot Synthesis Approach

Benzyl chloride reacts directly with thiourea in methanolic hydrochloric acid (1–2 M) under reflux to produce S-benzylisothiourea hydrochloride. This method bypasses intermediate isolation, leveraging in situ protonation to stabilize the isothiuronium salt.

Reaction equation :

Influence of Solvent and Temperature

Methanol emerges as the optimal solvent due to its polarity and capacity to dissolve both benzyl chloride and thiourea. Refluxing at 65°C for 6–8 hours ensures complete conversion, with yields plateauing at 90–92%. Elevated temperatures (>70°C) promote side reactions, reducing purity to 85–88%.

Table 2: Acid-catalyzed synthesis variables

| Variable | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Solvent | Methanol, Ethanol, DMF | Methanol | 92 |

| HCl concentration (M) | 1–3 | 2 | 90 |

| Reaction time (h) | 4–12 | 8 | 91 |

| Temperature (°C) | 60–80 | 65 | 92 |

Comparative Analysis of Synthetic Routes

Yield and Purity Considerations

The alkaline route offers superior scalability, with batch sizes exceeding 1 kg demonstrating consistent yields (83–85%). In contrast, the acid-catalyzed method, while faster, requires stringent temperature control to avoid byproducts like dibenzyl sulfide. Purity profiles favor the alkaline method (98% vs. 92%), attributed to recrystallization efficacy.

Scalability and Industrial Applicability

Industrial adoption of the alkaline method hinges on cost-effective propiolactone sourcing, whereas the acid route’s simplicity and lower reagent costs make it preferable for small-scale synthesis. Environmental impact assessments highlight the alkaline method’s higher aqueous waste generation (from NaOH neutralization), necessitating advanced effluent treatment systems .

Chemical Reactions Analysis

Substitution Reactions

Benzylthiourea hydrochloride acts as a nucleophile due to the sulfur atom in the thiourea group. It reacts with alkyl/aryl halides to form thioethers or isothiouronium intermediates.

Example Reaction Pathway

In a one-pot synthesis, benzylthiourea reacts with benzyl halides under basic conditions (NaOH in methanol) to form symmetrical or unsymmetrical benzyl thioethers :

-

Formation of isothiouronium salt :

-

Thiolate generation :

-

Nucleophilic substitution :

Key Data

| Substrates | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzyl bromide | Dibenzyl thioether | 77–100 | NaOH, MeOH, reflux |

| 3-Methylbenzyl chloride | 3-Methylbenzyl thioether | 85 | KCO, EtOH |

Oxidation Reactions

The sulfur atom in benzylthiourea is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

Reagents and Conditions

-

Mild oxidation : HO (30%) at 25°C yields sulfoxides.

Mechanism

Complexation with Metal Ions

Benzylthiourea derivatives form stable complexes with transition metals, enhancing their utility in catalysis and medicinal chemistry.

Example : Reaction with Cu(II) ions to generate coordination compounds :

Key Properties of Complexes

Reduction Reactions

Reduction of the thiourea group yields thiols, which are valuable in polymer chemistry and drug synthesis.

Reagents : NaBH or LiAlH in tetrahydrofuran (THF) .

Acylation and Functionalization

Benzylthiourea reacts with acyl chlorides to form acylated derivatives, enabling further functionalization.

Synthesis of Benzoylthiourea Derivatives :

-

Isothiocyanate formation :

-

Nucleophilic addition :

Applications :

Hydrolysis

Under acidic or basic conditions, benzylthiourea undergoes hydrolysis to release hydrogen sulfide (HS) or thiocyanate (SCN) .

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

Benzylthiourea hydrochloride is primarily used as an intermediate in the synthesis of complex organic molecules. It serves as a precursor for various thiourea derivatives, which are essential in the development of pharmaceuticals and agrochemicals. The synthesis typically involves the reaction of benzylamine with thiourea under acidic conditions, leading to high yields of BTH.

2. Comparison with Similar Compounds

The chemical properties of BTH allow for comparisons with other thiourea derivatives:

| Compound | Description | Applications |

|---|---|---|

| Thiourea | A simpler thiourea compound | General organic synthesis |

| Phenylthiourea | Contains a phenyl group | Varies in reactivity and uses |

| Benzoylthiourea | Features a benzoyl group | Different chemical properties |

Biological Research

1. Antimicrobial Properties

this compound has been investigated for its potential antibacterial and antifungal properties. Studies have shown that it exhibits activity against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for BTH derivatives often range from 25 to 6.25 µg/mL against resistant strains such as MRSA .

2. Enzyme Inhibition

BTH has been explored as an inhibitor of various enzymes, notably indoleamine 2,3-dioxygenase (IDO), which is involved in tryptophan metabolism. By inhibiting IDO, BTH may influence immune responses and has potential therapeutic applications in cancer and autoimmune diseases. Additionally, it has shown promise in modulating cellular processes relevant to antimicrobial activity by interfering with bacterial protein functions .

Medical Applications

1. Drug Development

The compound is being studied for its role in drug development, particularly targeting infections caused by resistant bacteria and fungi. Its ability to inhibit specific metabolic pathways makes it a candidate for developing new antimicrobial agents .

2. Anticancer Research

Research has indicated that benzylthiourea derivatives possess anticancer properties. For instance, compounds derived from BTH have shown efficacy against breast cancer cell lines (MCF-7), demonstrating significant cytotoxic effects and the ability to induce apoptosis . The structure-activity relationship (SAR) studies suggest that specific substitutions on the benzene ring enhance these effects.

Industrial Applications

1. Corrosion Inhibition

this compound has been evaluated as an effective corrosion inhibitor for metals in acidic environments. Studies have demonstrated that it can significantly reduce corrosion rates in steel exposed to hydrochloric acid solutions through electrochemical methods .

2. Dyes and Photographic Chemicals

In industrial settings, BTH is utilized in the production of dyes and photographic chemicals due to its reactive thiol group, which can participate in various chemical reactions essential for these applications.

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A series of benzylthiourea derivatives were synthesized and tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to unsubstituted analogs .

Case Study 2: Corrosion Inhibition Performance

A study conducted on the effectiveness of BTH as a corrosion inhibitor revealed that it provided substantial protection for steel in acidic media compared to traditional inhibitors. Electrochemical impedance spectroscopy (EIS) results showed a significant increase in charge transfer resistance when BTH was present .

Mechanism of Action

The mechanism of action of benzylthiourea hydrochloride involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal metabolic processes of microorganisms, leading to their inhibition or death. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Key Observations :

Biological Activity

Benzylthiourea hydrochloride, also known as S-benzylisothiourea hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₁ClN₂S

- Molecular Weight : Approximately 202.70 g/mol

- Solubility : Soluble in methanol and other organic solvents

The compound features a thiourea structure with a benzyl group, which is significant for its biological interactions.

This compound primarily acts as an inhibitor of the enzyme indoleamine-2,3-dioxygenase (IDO) . IDO is crucial in the metabolism of tryptophan, leading to the production of kynurenine, which plays a role in immune regulation. The inhibition of this enzyme can have various downstream effects on cellular signaling pathways and immune responses.

Inhibition of IDO

- Binding Mechanism : this compound competes with tryptophan for binding at the active site of IDO, thus preventing its enzymatic activity.

- Biochemical Pathways : The primary pathway affected is the kynurenine pathway, which is involved in several physiological processes including immune response modulation and neuroprotection.

Antimicrobial Effects

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been shown to inhibit bacterial actin-like protein MreB in Escherichia coli, affecting cell shape and division .

Antitumor Potential

Research suggests that this compound may have antitumor effects due to its ability to modulate immune responses through IDO inhibition. This could make it a candidate for cancer immunotherapy .

Pharmacological Applications

This compound has potential applications in various fields:

- Cancer Therapy : Its role as an IDO inhibitor positions it as a potential agent in cancer treatment strategies aimed at enhancing anti-tumor immunity.

- Autoimmune Disorders : By modulating immune responses, it may be beneficial in treating conditions characterized by excessive immune activation.

- Neurodegenerative Diseases : The compound's effects on tryptophan metabolism could influence neuroprotective pathways, suggesting possible applications in neurodegenerative disease management.

Case Studies and Research Findings

-

Inhibition of IDO Activity :

- A study demonstrated that this compound effectively inhibited IDO activity in human cell lines, leading to increased levels of tryptophan and altered kynurenine production.

- Antimicrobial Activity :

- Corrosion Inhibition :

Summary Table of Biological Activities

Q & A

Q. What analytical methods are recommended for quantifying benzylthiourea hydrochloride in pharmaceutical formulations?

To ensure accurate quantification, researchers should prioritize high-performance liquid chromatography (HPLC) due to its specificity and reproducibility. A validated method should include:

- Chromatographic conditions : Use a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase optimized for polarity (e.g., methanol-phosphate buffer mixtures) and UV detection at wavelengths where benzylthiourea absorbs (e.g., 200–210 nm) .

- Calibration curves : Establish linearity within a concentration range (e.g., 1–10 µg/mL) with regression analysis (R² ≥ 0.999).

- Recovery and precision : Validate via spike-and-recovery experiments at low, medium, and high concentrations, targeting recovery rates of 98–102% and RSD < 2% .

Q. How should researchers address discrepancies in reported solubility data for this compound?

Conflicting solubility data often arise from variations in solvent purity, temperature, and measurement techniques. To resolve this:

Replicate experiments under controlled conditions (e.g., USP/Ph.Eur. standards for temperature and solvent grades).

Use equilibrium solubility methods with agitation over 24–72 hours.

Validate results with complementary techniques (e.g., UV spectroscopy vs. gravimetric analysis) .

Q. What are the critical stability considerations for this compound in long-term storage?

Stability is influenced by humidity, temperature, and light exposure. Recommended protocols include:

- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC.

- Photostability testing : Expose to 1.2 million lux-hours of visible and UV light (ICH Q1B guidelines).

- Degradation product identification : Use LC-MS to characterize impurities formed under stress conditions .

Advanced Research Questions

Q. How can factorial design optimize the formulation of this compound for enhanced bioavailability?

A Box-Behnken or central composite design is ideal for evaluating interactions between variables (e.g., excipient ratios, particle size). Steps include:

Define factors : E.g., polymer concentration (X₁), surfactant type (X₂), and pH (X₃).

Response variables : Dissolution rate (Y₁), particle size (Y₂), and stability (Y₃).

Statistical analysis : Use ANOVA to identify significant factors and generate predictive models (e.g., for dissolution optimization) .

Q. What experimental strategies resolve contradictions in this compound’s mechanism of action?

Conflicting mechanistic data (e.g., enzyme inhibition vs. receptor modulation) require:

Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzymatic vs. cellular).

Knockout/knockdown models : Use CRISPR/Cas9 to silence putative targets (e.g., thioredoxin reductase).

Structural analysis : Perform molecular docking or X-ray crystallography to validate binding interactions .

Q. How to design a reproducible protocol for synthesizing this compound with high purity?

Key considerations for synthesis:

Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics?

- Rodent models : Rats/mice for preliminary bioavailability and tissue distribution studies.

- Sampling protocol : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.

- Analytical method : LC-MS/MS for detecting parent compound and metabolites .

Methodological Best Practices

Q. How to validate conflicting cytotoxicity data in cell-based assays?

Q. What statistical approaches mitigate batch-to-batch variability in synthesis?

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., in-line spectroscopy).

- Multivariate analysis : Use PCA to identify critical process parameters (e.g., temperature, mixing speed) .

Q. How to ethically justify animal studies for this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.